molecular formula C24H30N2O3 B14443069 4-Propionyl-4'-n-nonanoyloxyazobenzene CAS No. 76204-63-2

4-Propionyl-4'-n-nonanoyloxyazobenzene

Cat. No.: B14443069
CAS No.: 76204-63-2
M. Wt: 394.5 g/mol
InChI Key: RAQPCULHOLNQBD-UHFFFAOYSA-N
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Description

4-Propionyl-4’-n-nonanoyloxyazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly interesting due to its liquid crystalline properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionyl-4’-n-nonanoyloxyazobenzene typically involves the esterification of 4-hydroxyazobenzene with nonanoic acid, followed by the introduction of a propionyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Propionyl-4’-n-nonanoyloxyazobenzene may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Propionyl-4’-n-nonanoyloxyazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted azobenzenes, depending on the substituents introduced.

Scientific Research Applications

4-Propionyl-4’-n-nonanoyloxyazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propionyl-4’-n-nonanoyloxyazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoresponsive behavior is exploited in various applications, such as molecular switches and light-driven actuators.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propionyl-4’-n-butanoyloxyazobenzene
  • 4-Propionyl-4’-n-octadecanoyloxyazobenzene

Comparison

4-Propionyl-4’-n-nonanoyloxyazobenzene is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior. Compared to similar compounds with shorter or longer alkyl chains, it exhibits distinct phase transition temperatures and positional correlation lengths .

Properties

CAS No.

76204-63-2

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[(4-propanoylphenyl)diazenyl]phenyl] nonanoate

InChI

InChI=1S/C24H30N2O3/c1-3-5-6-7-8-9-10-24(28)29-22-17-15-21(16-18-22)26-25-20-13-11-19(12-14-20)23(27)4-2/h11-18H,3-10H2,1-2H3

InChI Key

RAQPCULHOLNQBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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